molecular formula C17H16ClN5O2 B2517446 5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1216695-58-7

5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2517446
CAS No.: 1216695-58-7
M. Wt: 357.8
InChI Key: NFTSVPIDLOJFGA-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chlorophenylamino substituent at position 5 of the triazole ring and a 2-methoxyphenylmethyl group on the amide nitrogen. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their versatile pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities . The chlorine atom at the 3-position of the phenyl ring and the methoxy group on the benzyl side chain likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIVGLNDFJEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}ClN5_{5}O2_{2}
  • CAS Number : [Not available in the provided data]

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound showed promising cytotoxic activity with IC50_{50} values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
    • MCF-7 : IC50_{50} = 1.1 µM
    • HCT-116 : IC50_{50} = 2.6 µM
    • HepG2 : IC50_{50} = 1.4 µM .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound's TS inhibitory activity was significantly higher than that of standard chemotherapeutics like Pemetrexed .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been tested for antimicrobial efficacy.

Key Findings:

  • Inhibition against Bacteria : The compound displayed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, two common pathogens.
    • Effective concentrations were found to inhibit bacterial growth significantly compared to control groups .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring was found to enhance both anticancer and antimicrobial activities. For instance, modifications in the phenyl rings influenced binding affinity and biological response .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Case Studies

Several case studies have highlighted the efficacy of triazole compounds in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study involving a series of triazole derivatives showed that modifications at the 4-position significantly enhanced their cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing more effective anticancer agents .
  • Case Study on Antimicrobial Properties :
    • Research demonstrated that triazole derivatives exhibited synergistic effects when combined with standard antibiotics, leading to enhanced antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Triazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A recent study evaluated the efficacy of triazole derivatives against human cancer cell lines, revealing that specific substitutions on the triazole ring enhance cytotoxicity. For instance, compounds with halogen substitutions showed improved activity against breast and lung cancer cells compared to non-substituted versions.
Compound Name Biological Activity IC50 (μM)
5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamideAnticancer0.23
5-amino-N-(2-methylphenyl)-triazoleAntibacterial15
5-amino-N-(4-fluorophenyl)-triazoleAntifungal12

Antimicrobial Properties

The structural characteristics of this compound suggest potential antifungal and antibacterial activities.

  • Investigation : In vitro tests have indicated that triazole compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus. The mechanism likely involves disruption of cell wall synthesis or function.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition could lead to reduced inflammatory responses and pain relief.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other triazole derivatives.

Compound Name Biological Activity IC50 (μM)
5-amino-N-(4-fluorophenyl)-triazoleAntifungal12
5-amino-N-(2-methylphenyl)-triazoleAntibacterial15
5-amino-1-(3-chlorophenyl)methyl-triazoleAnticancer0.23

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 3-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in target proteins compared to methyl or hydrogen substituents . Fluorine Substitution: Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to resistance to cytochrome P450 oxidation.

Synthetic Accessibility :

  • The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling, similar to methods used for N-substituted derivatives in .
  • Yields for triazole carboxamides vary widely (82–93% in ), depending on substituent steric and electronic effects.

Metabolic Stability and Toxicity

  • The 3-chlorophenyl group in the target compound may undergo oxidative metabolism to form reactive intermediates, whereas fluorinated analogs (e.g., ) resist such degradation .
  • Methyl-substituted derivatives (e.g., ) exhibit higher lipophilicity, which could increase tissue accumulation but also toxicity risks.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC between a terminal alkyne and an azide provides 1,4-disubstituted triazoles. For example, propiolic acid ethyl ester (HC≡C-COOEt) reacts with 3-chlorophenyl azide (N₃-C₆H₄-3-Cl) in the presence of CuI/ascorbic acid to form 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazole. Hydrolysis of the ester to the carboxylic acid (HCl/water) followed by amidation with 2-methoxybenzylamine (HATU/DIPEA) yields the carboxamide. However, this route leaves position 5 unfunctionalized, requiring subsequent substitution.

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

NiAAC using Cp₂Ni/xantphos catalysts enables 1,5-regioselectivity. A bromoalkyne (e.g., HC≡C-Br) and 3-chlorophenyl azide react to form 5-bromo-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The bromine at position 5 serves as a leaving group for nucleophilic amination with 3-chloroaniline (Pd(OAc)₂/XPhos), introducing the amino group.

Post-Cycloaddition Functionalization Strategies

Halogenation and Cross-Coupling at Position 5

5-Bromo-1,2,3-triazoles, synthesized via CuAAC with bromo(phosphoryl)ethyne, undergo Buchwald-Hartwig amination with 3-chloroaniline. For instance, 5-bromo-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide reacts with 3-chloroaniline in the presence of Pd₂(dba)₃ and BrettPhos ligand to install the amino group at position 5 (yield: 68–82%).

Direct Amination via Multicomponent Reactions

A CuI-catalyzed three-component reaction involving alkyne, azide, and ammonia surrogate (e.g., TMSN₃) introduces the amino group in situ. For example, HC≡C-COOEt, 3-chlorophenyl azide, and ammonium chloride form 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, which is amidated post-hydrolysis.

Carboxamide Installation and Optimization

Ester Hydrolysis and Amide Coupling

The ethyl ester intermediate (from CuAAC or NiAAC) is hydrolyzed to the carboxylic acid using NaOH/EtOH/H₂O. Activation via acyl chloride (SOCl₂) or coupling reagents (HATU) facilitates reaction with 2-methoxybenzylamine, yielding the carboxamide. For example, 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid couples with 2-methoxybenzylamine in DMF to afford the target compound in 75–89% yield.

One-Pot Cycloaddition-Amidation

A streamlined approach combines CuAAC and amidation in a single pot. Propiolamide (HC≡C-CONH-(2-MeO-C₆H₄-CH₂)) reacts with 3-chlorophenyl azide under CuI catalysis, directly forming the carboxamide-substituted triazole. This method reduces purification steps but requires precise stoichiometry (yield: 62–70%).

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst System Yield (%) Advantages Limitations
CuAAC + Amination Cycloaddition, hydrolysis, amidation CuI/ascorbic acid 68–82 High regioselectivity Multiple steps, moderate yields
NiAAC + Cross-Coupling Cycloaddition, Buchwald-Hartwig Cp₂Ni/xantphos, Pd 70–85 Direct C–N bond formation Costly catalysts, inert conditions
Multicomponent One-pot cycloaddition-amination CuI/TMSN₃ 62–70 Reduced purification Limited substrate scope

Challenges and Mitigation Strategies

  • Regioselectivity Control : NiAAC offers 1,5-selectivity but requires expensive ligands. Mixing Cu/Ni dual catalysts may enhance flexibility.
  • Amination Efficiency : Electron-deficient triazoles hinder nucleophilic substitution. Electron-rich aryl azides improve reactivity.
  • Amidation Side Reactions : Over-activation of carboxylic acids leads to dimerization. Using HATU with HOAt suppresses byproducts.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step protocols, including:

  • Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to ensure regioselectivity .
  • Substitution reactions to introduce the 3-chlorophenyl and 2-methoxybenzyl groups, using reagents like halides under acidic/basic conditions .
  • Solvent selection (e.g., DMF or acetonitrile) and base optimization (e.g., K₂CO₃) to improve yields .
    • Optimization : Design of Experiments (DOE) can systematically vary temperature, stoichiometry, and catalyst loading to maximize yield and purity .

Q. Which techniques are most effective for structural characterization of this triazole derivative?

  • X-ray crystallography : SHELXL and SHELXS are widely used for refining crystal structures, even with twinned or high-resolution data .
  • Spectroscopy :

  • ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation .
    • Software tools : WinGX and ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids and generating publication-ready figures .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • In vitro assays :

  • Enzyme inhibition assays (e.g., kinase or protease targets) to identify binding affinity (IC₅₀ values) .
  • Receptor binding studies using fluorescence polarization or surface plasmon resonance (SPR) .
    • Cell-based assays : Cytotoxicity screening (e.g., MTT assay) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or biological activity data be resolved?

  • Root-cause analysis : Compare reaction conditions (e.g., solvent polarity, temperature gradients) across studies to identify reproducibility issues .
  • Cross-validation : Replicate experiments using alternative methods (e.g., microwave-assisted synthesis vs. traditional heating) .
  • Meta-analysis : Statistically aggregate data from multiple sources to discern trends or outliers .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor stability under physiological conditions .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity to guide analog design .

Q. How do structural modifications impact the compound’s solubility without compromising bioactivity?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., -Cl) enhance target affinity but reduce solubility.
  • Methoxy groups improve solubility via hydrogen bonding but may sterically hinder binding .
    • Salt formation : Co-crystallization with counterions (e.g., HCl) to balance solubility and stability .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges : Polymorphism, twinning, or poor diffraction due to flexible substituents .
  • Solutions :

  • Crystallization screening : Use high-throughput platforms (e.g., Oryx8) to identify optimal solvents .
  • Data refinement : SHELXL’s TWIN and BASF commands to model twinned crystals .

Q. How can researchers validate the compound’s purity and stability under varying storage conditions?

  • Analytical cross-check :

  • HPLC-PDA/MS to detect degradation products.
  • Thermogravimetric analysis (TGA) to assess thermal stability .
    • Storage protocols : Lyophilization and storage under inert gas (N₂/Ar) to prevent oxidation .

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